7-Fluoro-4-((tetrahydrofuran-3-yl)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
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Description
7-Fluoro-4-((tetrahydrofuran-3-yl)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a useful research compound. Its molecular formula is C14H18FNO2 and its molecular weight is 251.301. The purity is usually 95%.
BenchChem offers high-quality 7-Fluoro-4-((tetrahydrofuran-3-yl)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Fluoro-4-((tetrahydrofuran-3-yl)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry: Novel Therapeutic Agents
The unique structure of this compound, which includes a tetrahydrobenzo[f][1,4]oxazepine ring, indicates it could serve as a scaffold for developing new therapeutic agents. In medicinal chemistry, such heterocyclic compounds are often explored for their pharmacological potential. The presence of fluorine could be particularly advantageous, as fluorinated compounds often have enhanced bioavailability and metabolic stability .
Biotechnology: Enzyme Inhibition
In biotechnology, the compound could be investigated for its role as an enzyme inhibitor. The tetrahydrofuran moiety might interact with enzyme active sites, potentially leading to the development of new inhibitors that could regulate biological pathways or serve as lead compounds for drug discovery .
Environmental Science: Bioremediation
The structural components of the compound suggest it could be useful in environmental bioremediation efforts. For instance, derivatives of tetrahydrofuran have been used to stimulate the growth of dioxane-degrading bacteria, which could be applied to the cleanup of contaminated sites .
Organic Chemistry: Synthetic Intermediate
This compound could act as a synthetic intermediate in organic chemistry. Its multifaceted structure may allow for various chemical transformations, leading to the synthesis of a wide range of new compounds with potential applications in material science, pharmaceuticals, and agrochemicals .
Analytical Chemistry: Chromatographic Studies
In analytical chemistry, the compound’s distinctive structure could be utilized in chromatographic studies to understand the behavior of similar fluorinated heterocyclic compounds. This could aid in the development of better analytical methods for detecting such compounds in complex mixtures .
Chemical Biology: Molecular Probes
Finally, in chemical biology, the compound could be modified to create molecular probes. These probes could be used to study biological systems, providing insights into cellular processes and the molecular basis of diseases .
properties
IUPAC Name |
7-fluoro-4-(oxolan-3-ylmethyl)-3,5-dihydro-2H-1,4-benzoxazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO2/c15-13-1-2-14-12(7-13)9-16(4-6-18-14)8-11-3-5-17-10-11/h1-2,7,11H,3-6,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UATIUAZZHHQRFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CN2CCOC3=C(C2)C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.